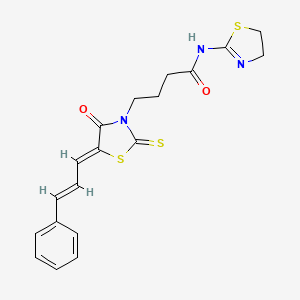

N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide

Description

“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” is a complex organic compound that features multiple functional groups, including thiazole, thiazolidine, and butanamide moieties

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9H,5,10-13H2,(H,20,21,23)/b8-4+,15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFBNFYNGRMZMD-ZYENNSECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” typically involves multi-step organic reactions. The starting materials might include thiazole derivatives, thiazolidine derivatives, and butanamide derivatives. Key steps could involve:

Condensation reactions: to form the thiazole and thiazolidine rings.

Aldol condensation: to introduce the phenylprop-2-enylidene group.

Amidation reactions: to attach the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

Catalysts: to accelerate reaction rates.

Solvent selection: to ensure solubility of reactants and products.

Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” can undergo various chemical reactions, including:

Oxidation: The thiazole and thiazolidine rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The phenylprop-2-enylidene group can undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

Biological Probes: Used in studies to understand biological pathways.

Medicine

Drug Development: Potential lead compound for developing new pharmaceuticals.

Therapeutic Agents: Investigated for its potential therapeutic effects.

Industry

Materials Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate binding.

Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds containing the thiazole ring.

Thiazolidine derivatives: Compounds containing the thiazolidine ring.

Butanamide derivatives: Compounds containing the butanamide moiety.

Uniqueness

“N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4,5-dihydrothiazol-2-yl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide is a complex thiazolidinone derivative exhibiting a range of biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and potential medicinal applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Knoevenagel Condensation : The initial step often involves the condensation of thiazolidinone derivatives with aldehydes or ketones to form the desired thiazolidinone structure.

- Cyclization : Subsequent cyclization reactions may be employed to introduce various substituents at specific positions on the thiazolidinone ring.

- Purification : The synthesized compounds are purified using techniques such as recrystallization or chromatography.

The synthesis process has been optimized to yield high purity and good yields, often exceeding 90% under microwave irradiation conditions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Properties : Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Activity

Thiazolidinone derivatives have also demonstrated notable anti-inflammatory effects in various in vivo models:

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Case Studies : In one study, a related compound was assessed for its ability to reduce edema in animal models, showing a significant reduction in paw swelling compared to controls .

Anticancer Activity

The anticancer potential of this class of compounds has been extensively studied:

- Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxic effects through apoptosis induction.

- Mechanistic Insights : These compounds may act by interfering with cell cycle regulation and inducing oxidative stress in cancer cells .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.